REACTION_CXSMILES
|
ClCC([NH:5][C:6]([CH3:17])([CH3:16])[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[C:10]([F:15])[CH:9]=1)=O.NC(N)=S>C(O)(=O)C.C(O)C>[F:15][C:10]1[CH:9]=[C:8]([CH2:7][C:6]([NH2:5])([CH3:16])[CH3:17])[CH:13]=[CH:12][C:11]=1[CH3:14]
|
Name
|
2-Chloro-N-[1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-yl]acetamide
|
Quantity
|
131.6 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NC(CC1=CC(=C(C=C1)C)F)(C)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure, and 4N-sodium hydroxide solution (300 ml)
|
Type
|
ADDITION
|
Details
|
was added to the obtained residue
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted 3 times with toluene
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The obtained residue was dissolved in diethyl ether (1 L)
|
Type
|
ADDITION
|
Details
|
4N-hydrochloric acid/ethyl acetate solution (255 ml) was added dropwise under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Type
|
ADDITION
|
Details
|
The obtained crystals were added to a mixture of toluene and 4N-aqueous sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
The toluene layer was separated
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1C)CC(C)(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |